molecular formula C20H24N2O4S B11490884 N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide

N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B11490884
M. Wt: 388.5 g/mol
InChI Key: DTZHKLADOZIQCH-UHFFFAOYSA-N
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Description

N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate alkyl halide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, phenol derivatives, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial agent, given the known efficacy of sulfonamides in this area.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Lacks the phenoxyethyl group.

    N-(2-phenoxyethyl)benzenesulfonamide: Lacks the pyrrolidinone ring.

    4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide: Lacks the N-ethyl group.

Uniqueness

N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of the pyrrolidinone ring, phenoxyethyl group, and benzenesulfonamide moiety together may enhance its potential as a versatile compound in various applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide

InChI

InChI=1S/C20H24N2O4S/c1-2-21(15-16-26-18-7-4-3-5-8-18)27(24,25)19-12-10-17(11-13-19)22-14-6-9-20(22)23/h3-5,7-8,10-13H,2,6,9,14-16H2,1H3

InChI Key

DTZHKLADOZIQCH-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

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